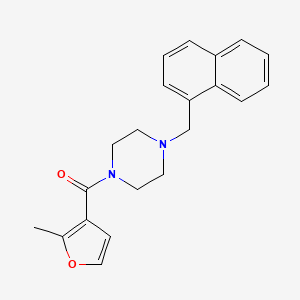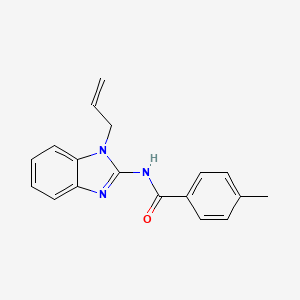![molecular formula C15H18Cl2N2O2 B5764701 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide](/img/structure/B5764701.png)
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide, also known as DCA, is a chemical compound that has gained significant attention in the field of scientific research. DCA is a synthetic compound that was first synthesized in the 1970s and has since been studied extensively for its potential applications in various fields of research.
作用机制
The mechanism of action of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves the inhibition of the enzyme pyruvate dehydrogenase kinase (PDK). PDK is responsible for the phosphorylation of pyruvate dehydrogenase (PDH), which in turn inhibits the conversion of pyruvate to acetyl-CoA in the mitochondria. By inhibiting PDK, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide promotes the conversion of pyruvate to acetyl-CoA, which increases the production of ATP and induces apoptosis in cancer cells.
Biochemical and Physiological Effects
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have a variety of biochemical and physiological effects. Studies have shown that 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide increases the production of ATP and induces apoptosis in cancer cells. Additionally, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has also been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of using 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. Additionally, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is a relatively stable compound and can be easily synthesized in the lab. However, there are also some limitations to using 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide in lab experiments. One of the major limitations is the potential for off-target effects, which can lead to unintended consequences. Additionally, the efficacy of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide may vary depending on the type of cancer being targeted and the stage of the disease.
未来方向
There are several future directions for research on 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide. One area of research is the development of more selective and potent inhibitors of PDK. Additionally, research is needed to determine the optimal dosing and administration of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide for different types of cancer and other diseases. Finally, research is needed to determine the long-term effects of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide on healthy cells and tissues.
Conclusion
In conclusion, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is a synthetic compound that has gained significant attention in the field of scientific research. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has potential applications in various fields of research, including cancer research, metabolic disorders, and neurological disorders. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide inhibits the growth of cancer cells by targeting the mitochondria and inducing apoptosis. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has several advantages and limitations for lab experiments, and there are several future directions for research on 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide.
合成方法
The synthesis of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide involves the reaction of 3,4-dichlorophenyl isocyanate with 2-(4-morpholinyl)ethylamine. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent. The resulting product is purified by recrystallization to obtain pure 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide.
科学研究应用
3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide is in the field of cancer research. Studies have shown that 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide inhibits the growth of cancer cells by targeting the mitochondria and inducing apoptosis. 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has also been studied for its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Additionally, 3-(3,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acrylamide has been shown to have neuroprotective effects and has potential applications in the treatment of neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
(E)-3-(3,4-dichlorophenyl)-N-(2-morpholin-4-ylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c16-13-3-1-12(11-14(13)17)2-4-15(20)18-5-6-19-7-9-21-10-8-19/h1-4,11H,5-10H2,(H,18,20)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOFRQGFDLTTOY-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3,4-dichlorophenyl)-N-[2-(morpholin-4-yl)ethyl]prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{[(2,4-dichlorophenyl)amino]carbonyl}-N-methylglycine](/img/structure/B5764653.png)





![4-methoxybenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5764693.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5764704.png)
![2,4,5-trichloro-6-[2-(1-methylethylidene)hydrazino]nicotinonitrile](/img/structure/B5764705.png)

![ethyl 3-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5764721.png)